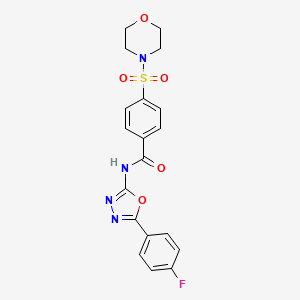

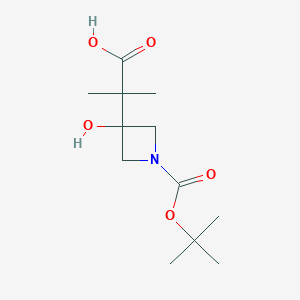

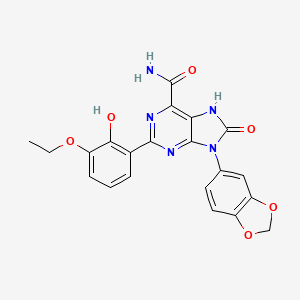

![molecular formula C9H9N3O2 B2906887 Ethyl imidazo[1,5-a]pyrazine-1-carboxylate CAS No. 1377584-27-4](/img/structure/B2906887.png)

Ethyl imidazo[1,5-a]pyrazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl imidazo[1,5-a]pyrazine-1-carboxylate is a chemical compound with the CAS Number: 1377584-27-4 . It has a molecular weight of 191.19 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are similar to the compound , has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols focus on the ecological impact of the methods and on the mechanistic aspects as well .Molecular Structure Analysis

The InChI code for Ethyl imidazo[1,5-a]pyrazine-1-carboxylate is 1S/C9H9N3O2/c1-2-14-9(13)8-7-5-10-3-4-12(7)6-11-8/h3-6H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are used in the synthesis of important drugs and promising drug candidates .Physical And Chemical Properties Analysis

Ethyl imidazo[1,5-a]pyrazine-1-carboxylate is stored at room temperature .Scientific Research Applications

Synthetic Methodologies

The compound is central to innovative synthetic methodologies, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. These methods enable the efficient synthesis of complex molecules for various applications, streamlining the drug development process and the creation of new materials .

Biological Activity Studies

Ethyl imidazo[1,5-a]pyrazine-1-carboxylate’s reactivity makes it a versatile tool for studying biological activity. It has been used to synthesize compounds for testing against a broad spectrum of biological targets, aiding in the understanding of disease pathology and the discovery of new therapeutic agents .

Mechanism of Action

Target of Action

Ethyl imidazo[1,5-a]pyrazine-1-carboxylate is a complex compound with potential biological activity . .

Mode of Action

It is known that the compound is formed through the reaction of 4-chloropyrazolo[1,5-a]pyrazines with ethyl isocyanoacetate . This reaction leads to the formation of ethyl imidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylates .

Biochemical Pathways

Imidazo[1,5-a]pyrazines, a related class of compounds, are known to have diverse biological activity and can affect multiple biochemical pathways .

Result of Action

Related compounds in the imidazo[1,5-a]pyrazine class have been found to exhibit diverse biological activities .

Future Directions

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . Recent advances in the synthesis of imidazo[1,2-a]pyridines from various substrates have been summarized . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name |

ethyl imidazo[1,5-a]pyrazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7-5-10-3-4-12(7)6-11-8/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTSHTIBWNYTDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=NC=CN2C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

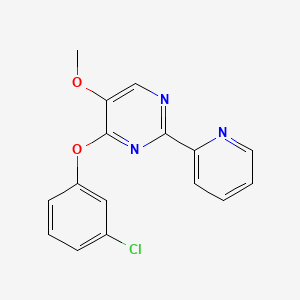

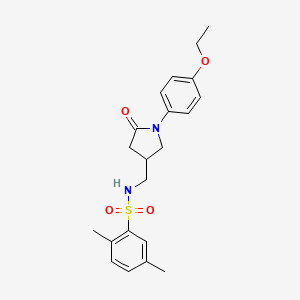

![3-[3-(3,5-dichlorophenoxy)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2906809.png)

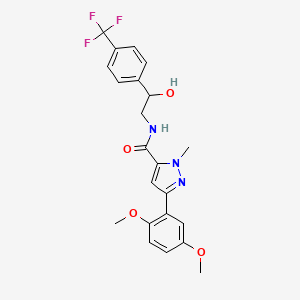

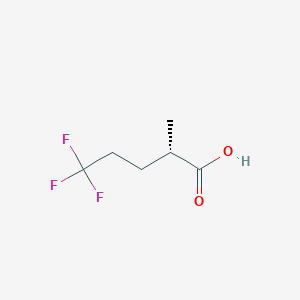

![2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2906811.png)

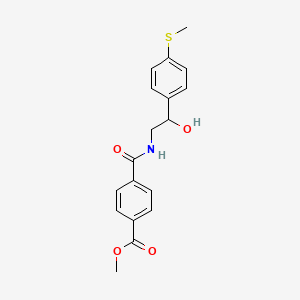

![(4-bromophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate](/img/structure/B2906823.png)